An In-depth Technical Guide to 4'-Fluorobiphenyl-4-sulfonyl chloride (CAS: 116748-66-4)
An In-depth Technical Guide to 4'-Fluorobiphenyl-4-sulfonyl chloride (CAS: 116748-66-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Fluorobiphenyl-4-sulfonyl chloride is a versatile bifunctional organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, featuring a fluorinated biphenyl backbone and a reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4'-Fluorobiphenyl-4-sulfonyl chloride, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate its use in research settings.
Physicochemical Properties
4'-Fluorobiphenyl-4-sulfonyl chloride is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing essential data for handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 116748-66-4 | [2] |
| Molecular Formula | C₁₂H₈ClFO₂S | [2] |
| Molecular Weight | 270.71 g/mol | [2] |
| Melting Point | 80-85 °C | [2] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | ≥95% - 98% (by NMR) | [1][2] |
| XLogP3 | 3.7 | [3] |
| Topological Polar Surface Area | 42.5 Ų | [3] |
| Heavy Atom Count | 17 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Flash Point | 179.3 °C | [3] |
| Vapor Pressure | 2E-05 mmHg at 25°C | [3] |
| Refractive Index | 1.581 | [3] |
Synthesis and Purification
General Experimental Protocol: Chlorosulfonation of 4-Fluorobiphenyl
Materials:
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4-Fluorobiphenyl
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Chlorosulfonic acid (ClSO₃H)
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Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
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Crushed ice
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorobiphenyl in an anhydrous solvent (e.g., chloroform) and cool the solution to 0-5 °C in an ice bath.
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Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C to control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete sulfonation.
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Carefully pour the reaction mixture onto crushed ice with stirring to quench the excess chlorosulfonic acid.
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Separate the organic layer and extract the aqueous layer with the same organic solvent.
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Combine the organic extracts and wash them with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final product.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 4'-Fluorobiphenyl-4-sulfonyl chloride.
Reactivity and Applications in Organic Synthesis
The reactivity of 4'-Fluorobiphenyl-4-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for nucleophilic substitution reactions, particularly with amines to form stable sulfonamide linkages.
Synthesis of Sulfonamides
The most common application of 4'-Fluorobiphenyl-4-sulfonyl chloride is in the synthesis of N-substituted sulfonamides. This reaction is fundamental in medicinal chemistry for the construction of compounds with potential biological activity.
General Experimental Protocol: Synthesis of N-Aryl Sulfonamides
Materials:
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4'-Fluorobiphenyl-4-sulfonyl chloride
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Primary or secondary amine (e.g., aniline or a substituted derivative)
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Base (e.g., triethylamine or pyridine)
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Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)
Procedure:
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Dissolve the amine in an anhydrous aprotic solvent in a round-bottom flask.
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Add the base (1.1 to 1.5 equivalents) to the solution and stir for a few minutes at room temperature.
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Slowly add a solution of 4'-Fluorobiphenyl-4-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
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The crude sulfonamide can be purified by column chromatography or recrystallization.
Reaction Scheme Visualization:
Caption: General reaction for sulfonamide synthesis.
Applications in Drug Discovery and Development
The 4'-fluorobiphenyl-4-sulfonyl moiety is a privileged scaffold in medicinal chemistry. Its incorporation into molecules can enhance biological activity and improve pharmacokinetic properties. Derivatives of this compound have shown promise in various therapeutic areas.
Anticancer Activity
Biphenyl sulfonamide derivatives are a known class of anticancer agents that can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[4] The mechanism of action often involves the modulation of key signaling pathways.
Apoptosis Induction Pathway: Biphenyl sulfonamides can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] In the intrinsic pathway, they can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[4] This process is regulated by the Bcl-2 family of proteins. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface.
Caption: Apoptosis induction by biphenyl sulfonamides.
Cell Cycle Arrest: Some biphenyl sulfonamides have been shown to arrest the cell cycle at the G2/M phase by downregulating the expression of proteins like Cyclin B1 and CDK1, which are essential for mitotic entry.[4]
Caption: G2/M cell cycle arrest mechanism.
Antimicrobial Activity
Sulfonamides are a well-established class of antimicrobial agents. The primary mechanism of action for many sulfonamide drugs is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.[4] Folate is a vital precursor for the synthesis of nucleic acids and certain amino acids.
Folate Biosynthesis Inhibition Pathway:
Caption: Inhibition of bacterial folate synthesis.
Analytical Characterization
The identity and purity of 4'-Fluorobiphenyl-4-sulfonyl chloride and its derivatives are typically confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and environment of protons in the molecule.
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¹³C NMR: Reveals the carbon skeleton of the compound.
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¹⁹F NMR: Is particularly useful for confirming the presence and environment of the fluorine atom.
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Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonyl group are expected around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound. A molecular ion peak ([M+H]⁺) would be expected around m/z 271.07.[5]
Safety and Handling
4'-Fluorobiphenyl-4-sulfonyl chloride is classified as a corrosive substance.[6] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Store the compound in a cool, dry place, typically between 2-8 °C, to prevent decomposition.[5]
Conclusion
4'-Fluorobiphenyl-4-sulfonyl chloride is a valuable and versatile reagent for chemical synthesis, particularly in the field of drug discovery. Its ability to readily form sulfonamide linkages allows for the creation of a wide array of compounds with potential therapeutic applications, including anticancer and antimicrobial activities. This technical guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to expand its importance in the development of new therapeutic agents.
